molecular formula C6H4FIO B599578 2-Fluoro-5-iodophenol CAS No. 186589-89-9

2-Fluoro-5-iodophenol

Cat. No.: B599578
CAS No.: 186589-89-9
M. Wt: 238
InChI Key: JDGBFLDXIZQLLT-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodophenol is an organic compound with the molecular formula C6H4FIO. It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms on the benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-iodophenol can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-iodophenylboronic acid with sodium hydroxide and dihydrogen peroxide in a mixture of tetrahydrofuran and water at temperatures ranging from 0 to 20°C. This is followed by treatment with manganese(IV) oxide in the same solvent system for 1.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other bases can facilitate the substitution of the iodine atom.

    Oxidation: Oxidizing agents like manganese(IV) oxide are used to oxidize the phenolic group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized derivatives.

Scientific Research Applications

2-Fluoro-5-iodophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodophenol: Lacks the fluorine atom, affecting its overall reactivity and properties.

    2-Chloro-5-iodophenol: Similar structure but with chlorine instead of fluorine, leading to different chemical behavior.

Uniqueness

2-Fluoro-5-iodophenol is unique due to the combined presence of fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-fluoro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBFLDXIZQLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677241
Record name 2-Fluoro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-89-9
Record name 2-Fluoro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-iodophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled solution of 2-fluoro-5-iodophenylboronic acid in tetrahydrofuran (200 mL) at 0° C. add an aqueous solution of 30% hydrogen peroxide (9.92 mL, 103 mmol) dropwise, stir 10 min, and add an aqueous 4 N solution of sodium hydroxide (1.78 mL, 7.12 mmol). Warm the reaction to room temperature and stir overnight. Add manganese dioxide (250 mg) to the reaction, stir 90 min and filter through fluted filter paper. Concentrate and partition the residue between diethyl ether and water. Separate the layers and sequentially wash the organic layer with water and an aqueous saturated solution of sodium chloride. Dry (sodium sulfate), filter and concentrate. Purify the resulting tan oil by silica gel chromatography, eluting with a gradient of 0:100 to 30:70 ethyl acetate:hexanes, to give the title compound as a yellow waxy solid (18.1 g, 65%).
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